molecular formula C21H18ClNO5 B2893986 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 869080-54-6

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2893986
CAS No.: 869080-54-6
M. Wt: 399.83
InChI Key: BCVHYNNRWZWNTH-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:

  • A coumarin core (2H-chromen-2-one) substituted at position 3 with a 4-chlorophenyl group, at position 4 with a methyl group, and at position 7 with a morpholine-4-carboxylate ester.
  • The 2-oxo group on the coumarin scaffold is a hallmark of bioactive derivatives, as seen in antitumor and antioxidant compounds .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13-17-7-6-16(27-21(25)23-8-10-26-11-9-23)12-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVHYNNRWZWNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a chromen-2-one core with a 4-chlorophenyl group and a morpholine-4-carboxylate moiety. Its molecular formula is C18H18ClO4C_{18}H_{18}ClO_4, and it has a molecular weight of approximately 348.79 g/mol.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound's ability to inhibit certain enzymes may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that chromen-2-one derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Compound Bacterial Strain Activity
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Activity

Chromone derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives exhibited IC50 values indicating strong inhibitory activity:

Compound Enzyme IC50 (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.13 ± 0.003

These values suggest that the compound may serve as a lead for developing new enzyme inhibitors.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of several chromenone derivatives, including the target compound, against multiple strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL.
  • Inhibition Studies : Another investigation focused on the enzyme inhibition properties of the compound, revealing that it effectively inhibited urease activity with an IC50 value lower than standard reference drugs used in treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Computational Properties

Key differences among analogs lie in substituent positions , oxo groups , and ester functionalities (Table 1).

Table 1: Structural and Computational Comparison of Coumarin Derivatives
Compound Name & CAS Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound 3-(4-ClPh), 4-Me, 2-oxo Morpholine-4-carboxylate C₂₁H₁₈ClNO₅⁺ ~408.8 (estimated) ~3.5 7 (estimated)
[3-(4-ClPh)-2-Me-4-oxochromen-7-yl] morpholine-4-carboxylate (CAS 573707-99-0) 3-(4-ClPh), 2-Me , 4-oxo Morpholine-4-carboxylate C₂₁H₁₈ClNO₅ 408.8 3.5 7
[3-(4-ClPh)-4-oxo-2-CF₃-chromen-7-yl] morpholine-4-carboxylate (CAS 637748-17-5) 3-(4-ClPh), 4-oxo , 2-CF₃ Morpholine-4-carboxylate C₂₁H₁₅ClF₃NO₅ 453.8 4.1 8
[3-(4-ClPh)-4-oxo-2-CF₃-chromen-7-yl] 4-Me-benzoate (CAS 369394-36-5) 3-(4-ClPh), 4-oxo , 2-CF₃ 4-Methylbenzoate C₂₄H₁₄ClF₃O₄ 464.8 5.2 6
[3-(2-MeOPh)-4-oxochromen-7-yl] morpholine-4-carboxylate (CAS 845903-21-1) 3-(2-MeOPh) , 4-oxo Morpholine-4-carboxylate C₂₁H₁₉NO₆ 381.4 2.5 6
Key Observations:

Substituent Position and Bioactivity: The 2-oxo group in the target compound distinguishes it from analogs with 4-oxo groups (e.g., CAS 573707-99-0). The 4-methyl substitution may enhance lipophilicity compared to 2-methyl analogs, as seen in the higher XLogP3 of the target (~3.5 vs. 3.5 for CAS 573707-99-0).

Ester Group Impact :

  • Replacement of morpholine-4-carboxylate with 4-methylbenzoate (CAS 369394-36-5) increases molecular weight (453.8 → 464.8 g/mol) and XLogP3 (4.1 → 5.2), suggesting reduced solubility but improved membrane permeability .

Phenyl Substituents :

  • 4-Chlorophenyl (target) vs. 2-methoxyphenyl (CAS 845903-21-1): Chlorine’s electron-withdrawing effect may enhance stability and receptor affinity, whereas methoxy groups could introduce steric hindrance .

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